3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (3,3-dimethylbutan-2-yl) methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarins are a group of nature-occurring lactones first derived from Tonka beans . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .
Chemical Reactions Analysis
The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .
Scientific Research Applications
Chemical Reactions and Synthesis
- Cyclic Phosphonic Analogues of Chromone Synthesis : Dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate react with primary amines to form cyclic phosphonic analogues of chromone (Budzisz & Pastuszko, 1999).
- Pyrazole Ligands Formation : 3-methoxycarbonyl-2-methyl- and 3-dimethoxyphosphoryl-2-methyl-substituted 4-oxo-4H-chromones react with N-methylhydrazine, forming pyrazole ligands (E. Budzisz, M. Małecka, & B. Nawrot, 2004).
Antimicrobial Properties
- Antibacterial Activity : Certain 3-phosphonic derivatives of chromone exhibit detectable antibacterial activity against strains like S. aureus (E. Budzisz, E. Nawrot, & M. Małecka, 2001).
- Phosphonate Derivatives with Flavonoids : Phosphonate derivatives containing flavonoid units show enhanced antibacterial activities against certain bacterial strains (Min Huang et al., 2017).
Antioxidant Properties
- Antioxidant Activity : 4-hydroxycoumarin derivatives have been tested for antioxidant activities in vitro, showing significant radical scavenging properties (S. Stanchev et al., 2009).
Potential in Drug Development
- Anticancer Potential : Some chromene derivatives synthesized from 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (3,3-dimethylbutan-2-yl) methylphosphonate show potential as leads for new anticancer drugs (Priscila Ivo Rubim de Santana et al., 2020).
Growth Regulation in Plants
- Regulating Plant Growth : Certain derivatives, like 4-hydroxycoumarin, have demonstrated growth-regulating activity on plants like soybeans (S. Stanchev et al., 2010).
Synthesis of Functionalized Polymers
- Polymer Synthesis : Polymers functionalized with coumarone and diethanolamine have been synthesized for various applications, including dielectric properties (F. Bezgin, N. Ayaz, & K. Demirelli, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-chloro-7-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClO5P/c1-10-13-8-7-12(9-14(13)21-16(19)15(10)18)23-24(6,20)22-11(2)17(3,4)5/h7-9,11H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDMOFDZVMDHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(C)OC(C)C(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.